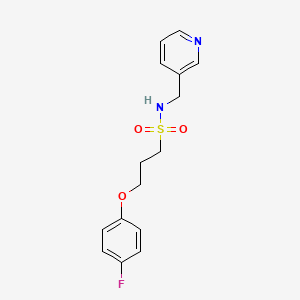

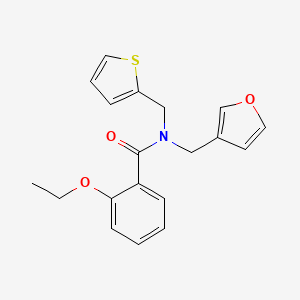

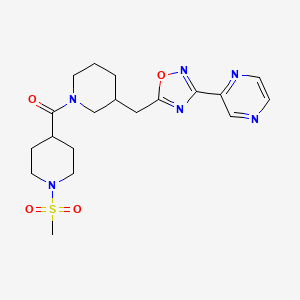

![molecular formula C15H20N2O5 B2515361 4-(苯并[d][1,3]二氧杂环-5-基氨基)-2-(丁基氨基)-4-氧代丁酸 CAS No. 1048005-00-0](/img/structure/B2515361.png)

4-(苯并[d][1,3]二氧杂环-5-基氨基)-2-(丁基氨基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid" is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been studied for their inhibitory effects on enzymes such as glycolic acid oxidase. These compounds are characterized by their lipophilic 4-substituents and have shown potential in vitro activity .

Synthesis Analysis

The synthesis of related compounds involves the Michael addition reaction, as seen in the creation of various benzoic acid derivatives . For instance, the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid led to the synthesis of a series of bioactive compounds . Although the specific synthesis of "4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . These techniques allow for the determination of the geometrical parameters and the confirmation of the molecular structure. The vibrational wavenumbers computed using computational methods such as HF and DFT can be assigned with the help of potential energy distribution analysis .

Chemical Reactions Analysis

The transformation of related compounds has been explored, such as the conversion of methyl 2-benzoylamino-3-oxobutanoate into various derivatives, including oxazolone and pyrazolone compounds . These transformations often involve intermediate steps and can lead to a diverse range of products depending on the reaction conditions and the reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the presence of functional groups. For example, the NH stretching frequency observed in the IR spectrum indicates the weakening of the NH bond, which is a result of proton transfer to a neighboring oxygen atom . The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in materials science . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, provide insights into the charge transfer within the molecule and its electronic properties .

科学研究应用

合成与化学转化与4-(苯并[d][1,3]二氧杂环-5-基氨基)-2-(丁基氨基)-4-氧代丁酸相关的化合物的一个重要应用涉及其合成和转化为其他复杂分子。例如,从2-苯甲酰氨基-2-氧代丁酸甲酯合成恶唑并[4,5-c]喹啉和1-取代的1H-咪唑-4-羧酸酯衍生物展示了该化合物在创建杂环结构中的作用,这在药物开发和有机化学中至关重要(Stanovnik 等人,2003)。此外,帕塞里尼三组分反应已被用来生产不饱和α-苯并噻唑酰氧酰胺,突出了该化合物在合成有机化学中的多功能性(Sheikholeslami-Farahani & Shahvelayati,2013)。

生物和药用应用与4-(苯并[d][1,3]二氧杂环-5-基氨基)-2-(丁基氨基)-4-氧代丁酸结构相关的化合物在药用应用中显示出潜力。例如,3-氨基-5-(5-氧代-5H-苯并[a]吩恶嗪-6-基氨基)苯甲酸衍生物的合成和评估揭示了对HeLa细胞具有显着细胞毒性和抗氧化活性的化合物,强调了它们在癌症研究和治疗中的潜力(Kumar 等人,2019)。

机理见解和分子相互作用研究还深入研究了涉及这些化合物的化学反应的机理方面。例如,4-氧代丁酸与氨基苯甲醇相互作用的研究为这些化合物的反应性和在合成复杂杂环中的潜在应用提供了宝贵的见解,这可能有利于开发新药(Amalʼchieva 等人,2022)。

超分子化学β-环糊精在C6位取代的芳香羧酸及其共轭碱与客体形成的超分子络合物的研究说明了该化合物在基于超分子化学原理理解和开发新材料中的作用。此类研究为设计新型药物递送系统和传感器提供了基础(Kean 等人,1999)。

作用机制

Target of action

The compound “4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid” could potentially interact with various biological targets. The benzo[d][1,3]dioxole moiety is a common structural feature in many bioactive compounds, suggesting that this compound might interact with similar targets .

属性

IUPAC Name |

4-(1,3-benzodioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-2-3-6-16-11(15(19)20)8-14(18)17-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11,16H,2-3,6,8-9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJCRDJGCCUFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

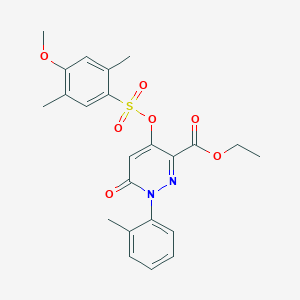

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)

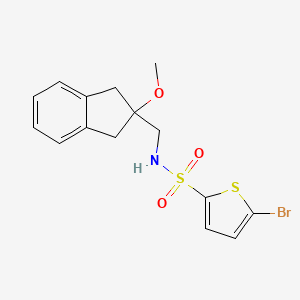

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)

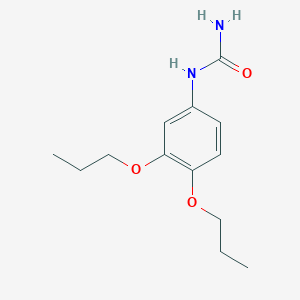

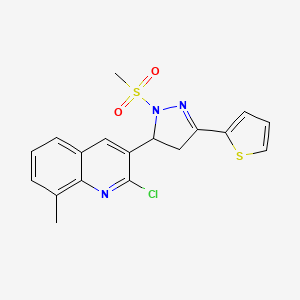

![2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2515288.png)

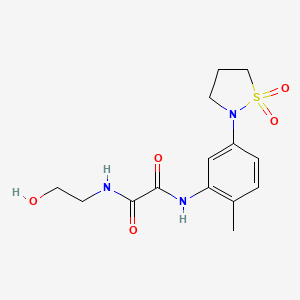

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

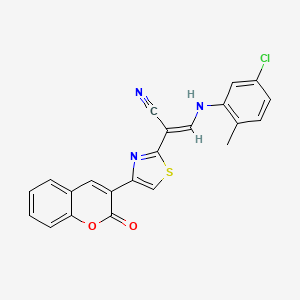

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)